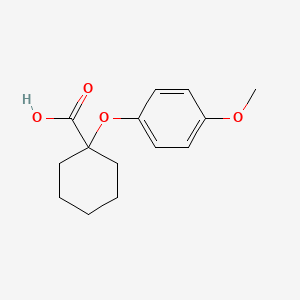
1-(Thiophene-3-carbonyl)azetidin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The structure of 1-(Thiophene-3-carbonyl)azetidin-3-amine can be analyzed using various spectroscopic techniques . For example, the hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis
Amines can react with carbonyl compounds to form imine derivatives . This reaction, known as imine formation, is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and its class of compounds . As a heterocyclic compound, it likely exhibits the characteristic properties of the azetidine class of molecules.Aplicaciones Científicas De Investigación
Synthesis of Amino Acid Derivatives
1-(Thiophene-3-carbonyl)azetidin-3-amine and its derivatives are utilized in the synthesis of chiral donor-acceptor azetines, which are powerful reactants for the synthesis of amino acid derivatives. These derivatives include peptides and natural products, achieved through selective coupling with nitrogen and oxygen nucleophiles via 3-azetidinones. This process exhibits a high degree of electronic and steric selectivity while retaining the enantiopurity of the original azetine, demonstrating its importance in chemistry and biology for creating complex molecules with high stereocontrol and without the need for a catalyst (Marichev et al., 2019).
Antibacterial and Antifungal Activities
Compounds derived from this compound have shown potential as antibacterial and antifungal agents. Syntheses of 4-thiazolidinones and 2-azetidinones bearing the benzo(b)thiophene nucleus have been undertaken for their potential antitubercular and antimicrobial properties. The structural modifications and evaluations against various microbial strains highlight the compound's versatility in developing new antimicrobial agents (Thaker et al., 2003).
Antimicrobial and Analgesic Activities
Further demonstrating its versatility, this compound derivatives have also been synthesized for their antimicrobial and analgesic activities. The process involved transforming the compound into various derivatives and testing them for their efficacy against bacterial and fungal strains, as well as their potential for pain relief. This research underscores the compound's application in medicinal chemistry for the development of drugs with dual functionalities (Kumara et al., 2009).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of novel heterocyclic compounds through azetidin-3-ones. These reactions are pivotal in the creation of structurally complex and biologically significant molecules, contributing to the exploration of new therapeutic agents and understanding of biological mechanisms (Ye, He, & Zhang, 2011).
Development of Antimicrobial Agents
The synthesis of novel azetidinone and thiazolidinones derivatives from this compound and their evaluation for antimicrobial efficacy further illustrate the compound's significant role in drug discovery. This research focuses on combating microbial resistance through the development of new drugs, showcasing the compound's potential in addressing global health challenges (Patel & Mehta, 2006).
Mecanismo De Acción
Target of Action
Azetidines, the core structure of this compound, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to be highly reactive and versatile heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . This reactivity might play a role in their interaction with biological targets.
Biochemical Pathways
Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions .
Análisis Bioquímico
Biochemical Properties
1-(Thiophene-3-carbonyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are critical for the compound’s bioavailability and its ability to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-7-3-10(4-7)8(11)6-1-2-12-5-6/h1-2,5,7H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDFVESKYYPPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1466420.png)
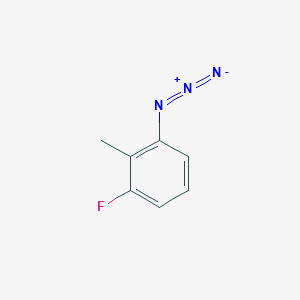


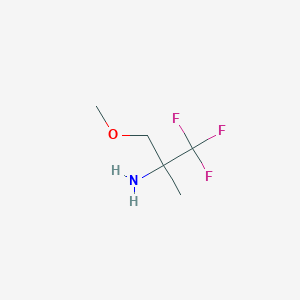
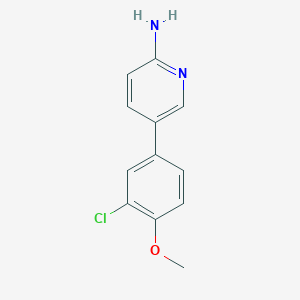
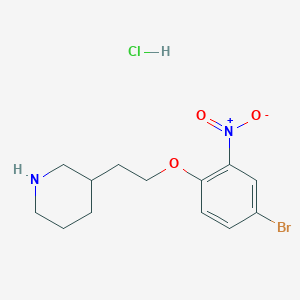
![3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1466431.png)

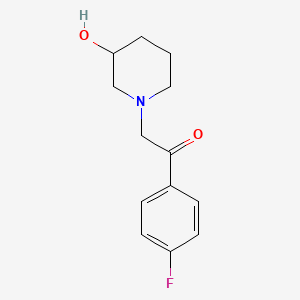

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)
